
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,7-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of 4-toluenesulfonic acid (TsOH.H2O) as a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using eco-friendly and reusable catalysts. Techniques such as microwave and ultraviolet irradiation-promoted synthesis are employed to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Shares the quinoline core but lacks the ethanol group.
5,7-Dimethylquinoline: Similar structure but without the chlorine and ethanol groups.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with distinct biological activities.
Uniqueness: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol is unique due to the presence of both chlorine and ethanol groups, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H14ClNO |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(2-chloro-5,7-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-8(2)10-6-11(9(3)16)13(14)15-12(10)5-7/h4-6,9,16H,1-3H3 |
Clé InChI |
IZMOSGMKVFYGTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)
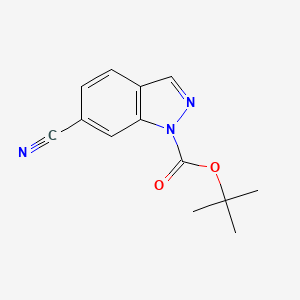
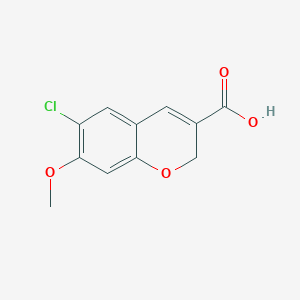
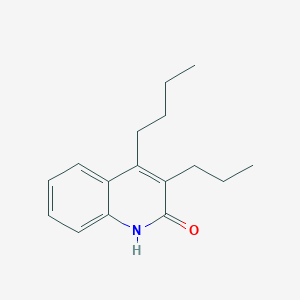

![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)
![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870286.png)

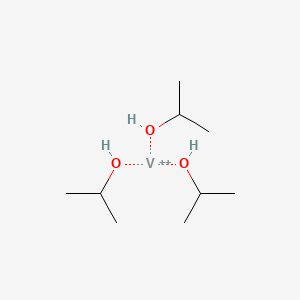

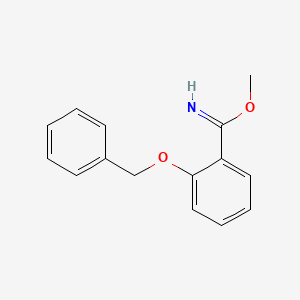

![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
